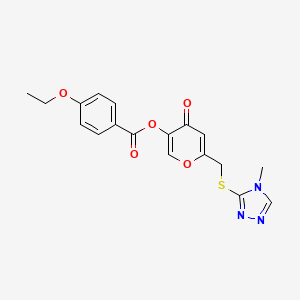
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a novel hybrid molecule that combines the biological activities associated with both the 1,2,4-triazole and 4H-pyran moieties. This article delves into its synthesis, biological activities, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole and pyran rings. The method often starts with the preparation of a triazole derivative through the reaction of 4-methyl-4H-1,2,4-triazole with suitable electrophiles followed by the introduction of the pyran structure through cyclization reactions. A typical synthetic route may look like this:
- Formation of Triazole : The initial step involves synthesizing 4-methyl-4H-1,2,4-triazole derivatives using appropriate thiol and electrophilic reagents.
- Pyran Ring Formation : The triazole compound is then reacted with aldehydes or ketones to form the pyran structure.
- Final Esterification : The final product is obtained by esterifying the pyran derivative with 4-ethoxybenzoic acid.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran have been evaluated for their activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antibacterial against E. coli | |
| Pyran Compounds | Antifungal against Candida spp. |
Anticancer Activity
The anticancer potential of triazole-thiol compounds has been explored extensively. Studies indicate that such compounds can inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and Bel7402 (liver cancer). For example:
- Cytotoxicity Testing : Compound derivatives were tested against MCF-7 and Bel7402 cells, showing promising results in reducing cell viability.
- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves modulation of inflammatory cytokines and inhibition of pathways like NF-kB.
Case Studies
-
Study on Triazole Derivatives :
- A study conducted by researchers highlighted the synthesis and biological evaluation of several triazole derivatives that exhibited significant antimicrobial and anticancer activities.
- The results showed that modifications on the triazole ring could enhance biological activity significantly.
-
Pyran-Based Compounds :
- Another research focused on pyran derivatives demonstrated their effectiveness as anti-inflammatory agents in various animal models.
- These findings suggest a potential therapeutic application in managing inflammatory diseases.
Propiedades
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-24-13-6-4-12(5-7-13)17(23)26-16-9-25-14(8-15(16)22)10-27-18-20-19-11-21(18)2/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZAZCFYJPXDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













